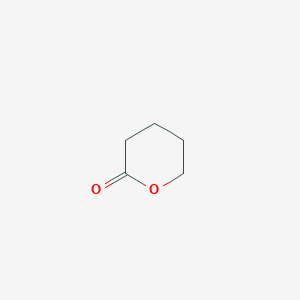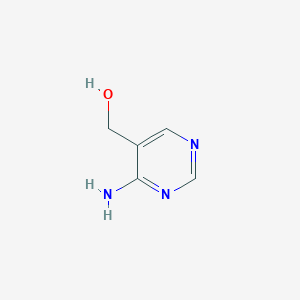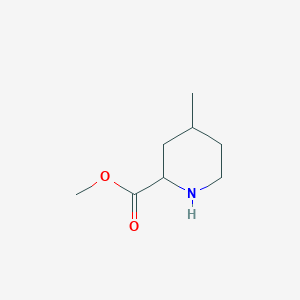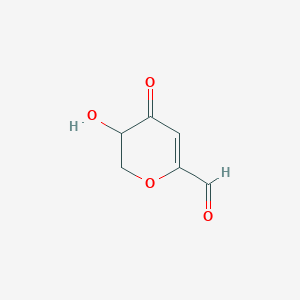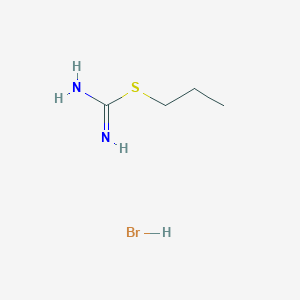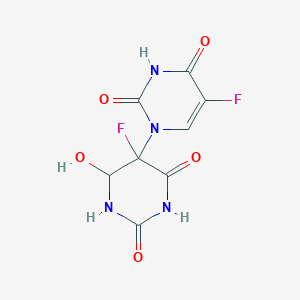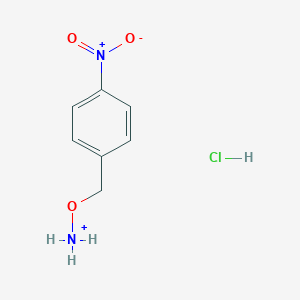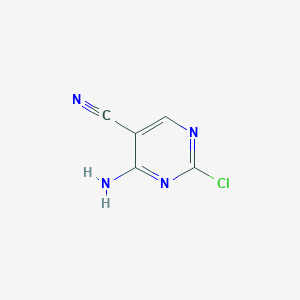
1,8-Dihydroxy-4,5-bis(methylamino)anthraquinone
描述
库默霉素是一种氨基香豆素类抗生素,以其抑制细菌DNA回旋酶的能力而闻名,该酶对于DNA复制至关重要。
准备方法
合成路线及反应条件
库默霉素是通过一系列复杂的的有机反应合成的。合成通常涉及两个氨基香豆素单元的偶联。关键步骤包括:
氨基香豆素核心的形成: 氨基香豆素核心是通过从简单的芳香族化合物开始的一系列反应合成的。这涉及硝化,还原和环化反应。
偶联反应: 然后使用合适的偶联剂(例如二环己基碳二亚胺(DCC))在温和条件下偶联两个氨基香豆素单元,形成最终的库默霉素结构。
工业生产方法
库默霉素的工业生产涉及使用特定菌株的链霉菌进行发酵过程。 这些细菌天然产生库默霉素,然后通过各种色谱技术提取和纯化 .
化学反应分析
反应类型
氧化: 库默霉素可以发生氧化反应,尤其是在其结构中存在的羟基处。
还原: 还原反应可以针对化合物内的羰基进行。
取代: 亲核取代反应可以在芳香环上的各个位置发生。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO₄)和三氧化铬(CrO₃)。
还原: 使用硼氢化钠(NaBH₄)和氢化锂铝(LiAlH₄)等还原剂。
取代: 对于取代反应,使用氢氧化钠(NaOH)和各种烷基卤化物等试剂。
主要产品
科学研究应用
化学
在化学中,库默霉素用作研究酶抑制(特别是DNA回旋酶)的工具。它作为开发具有类似作用机制的新型抗生素的模型化合物。
生物学
在生物学上,库默霉素用于研究细菌细胞分裂和DNA复制过程。其抑制DNA回旋酶的能力使其成为微生物学研究中的一种宝贵化合物。
医药
在医学上,库默霉素因其治疗细菌感染(尤其是由革兰氏阳性细菌引起的感染)的潜力而被探索。 此外,正在研究其抗癌特性,特别是其通过靶向DNA复制抑制癌细胞增殖的能力 .
工业
作用机制
库默霉素通过与DNA回旋酶GyrB亚基的ATP酶位点结合发挥作用。这种结合抑制了酶的活性,阻止了DNA的超螺旋,这对于DNA复制和细胞分裂至关重要。 DNA回旋酶的抑制导致细菌生长停止和细胞死亡 .
相似化合物的比较
类似化合物
诺氟沙星: 另一种氨基香豆素类抗生素,它也靶向DNA回旋酶,但具有不同的结合位点。
环丙沙星: 一种氟喹诺酮类抗生素,抑制DNA回旋酶和拓扑异构酶IV。
萘啶酸: 一种较旧的喹诺酮类抗生素,靶向DNA回旋酶。
独特性
库默霉素在其双氨基香豆素结构中是独一无二的,该结构提供了与其他抗生素相比不同的结合和抑制方式。 它能够抑制细菌生长和癌细胞增殖,使其有别于许多其他抗生素 .
属性
IUPAC Name |
1,8-dihydroxy-4,5-bis(methylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-17-7-3-5-9(19)13-11(7)15(21)12-8(18-2)4-6-10(20)14(12)16(13)22/h3-6,17-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAWNTQAMNBDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)NC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205077 | |
| Record name | 9,10-Anthracenedione, 4,5-bis(methylamino)-1,8-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56524-76-6 | |
| Record name | 1,8-Dihydroxy-4,5-bis(methylamino)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56524-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 4,5-bis(methylamino)-1,8-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056524766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 4,5-bis(methylamino)-1,8-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-dihydroxy-4,5-bis(methylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


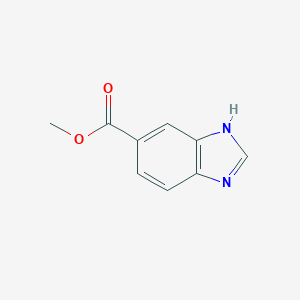
![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)
